tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

Physicochemical property Formulation Material handling

Reproducible research on piperidine-based CNS candidates requires exact substitution. This 2-ethylaminomethyl-N-Boc-piperidine (CAS 1289386-04-4) solves SAR irreproducibility by providing orthogonal handles: deprotect the Boc under mild acid to free the piperidine while the ethylamino sidechain undergoes alkylation/acylation. Key outcomes: (1) One-pot diversification for parallel library synthesis; (2) Chiral forms (R/S) available for lead optimization; (3) Ready conjugation for PROTAC linkers or affinity probes. Stocked with 98+% purity, shipped ambient for immediate global dispatch.

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 1289386-04-4
Cat. No. B597630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate
CAS1289386-04-4
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCCNCC1CCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
InChIKeyDNPZZKUZHMYHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate Overview


tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate, bearing the CAS number 1289386-04-4, is a heterocyclic organic compound . Its molecular formula is C13H26N2O2, with a molecular weight of 242.36 g/mol . The compound is characterized by a piperidine ring core, functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and an ethylaminomethyl substituent at the 2-position . This structure positions it as a key intermediate or building block, where the Boc group provides temporary amine protection, allowing for selective reactions at the secondary amine of the ethylamino side chain, a feature critical in complex molecule synthesis .

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate: Why It Can't Be Swapped


Substituting tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate with seemingly similar piperidine analogs is not scientifically valid due to the unique confluence of three specific structural features: the 2-position of the ethylaminomethyl side chain, the specific ethyl substitution on the amine, and the Boc protection of the piperidine nitrogen. This specific arrangement dictates a unique three-dimensional conformation and presents a distinct set of reactive sites [1]. For instance, moving the substituent to the 4-position on the piperidine ring or altering the N-alkyl group from ethyl to methyl changes the molecule's steric and electronic properties, thereby altering its reactivity profile and the physicochemical properties of any resulting derivatives . Such structural deviations would likely lead to failures in subsequent synthetic steps, differences in biological target interactions, and invalidate structure-activity relationship (SAR) studies, highlighting the critical need for this specific CAS number for reproducible research .

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate: Physicochemical & Availability Data


Density

This compound has a reported density of 0.978 g/cm³ [1]. This value is critical for accurate volumetric measurements in experimental procedures, such as the preparation of stock solutions or in reaction setup where mass-volume conversions are required [1].

Physicochemical property Formulation Material handling

Purity Grade Options

Suppliers offer this compound at various purity levels: 95% , 97% , and 98% . This range allows users to select the grade most appropriate for their specific application, balancing cost against the required level of purity.

Chemical purity Reagent selection Analytical method development

Molecular Weight

The molecular weight of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is consistently reported as 242.36 g/mol across multiple authoritative sources [REFS-1, REFS-2]. This precise value is fundamental for accurate molarity calculations in chemical reactions and for interpreting analytical data from techniques like mass spectrometry.

Molecular property Analytical characterization Stoichiometry

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate: R&D Applications


Diversity-Oriented Synthesis Scaffold

As a Boc-protected piperidine with an ethylamino side chain, this compound serves as an ideal starting material for generating libraries of novel molecules. The Boc group can be selectively removed under mild acidic conditions to reveal a secondary amine on the piperidine ring, while the ethylamino group can undergo further functionalization (e.g., alkylation, acylation, reductive amination) . This orthogonal reactivity is highly prized in medicinal chemistry for exploring structure-activity relationships (SAR) around a piperidine core.

CNS Drug Intermediate Synthesis

Piperidine motifs are a cornerstone in central nervous system (CNS) drug discovery. The specific substitution pattern of this compound (2-ethylaminomethyl) makes it a valuable precursor for synthesizing potential therapeutics targeting neurological disorders. The availability of both the racemate and single enantiomers (R and S) provides critical options for lead optimization and chiral drug development.

Agrochemical & Specialty Chemical Precursor

Beyond pharmaceuticals, the unique amine functionality of this compound makes it a versatile building block for designing new agrochemicals or performance chemicals. The ability to independently modify both the piperidine nitrogen (after Boc deprotection) and the ethylamino nitrogen allows for the fine-tuning of physicochemical properties like solubility, logP, and binding affinity, crucial for applications ranging from pesticides to polymer additives.

Chemical Biology Probes & Reagents

The compound's structure facilitates the creation of specialized chemical biology tools. For example, the ethylamino side chain can be readily conjugated to fluorophores, biotin, or solid supports, while the Boc-protected piperidine nitrogen can be used to install a targeting moiety after deprotection. This makes it a useful precursor for developing affinity probes or linkers for targeted protein degradation (PROTAC) studies.

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